N-(2-butoxyphenyl)-2-nitrobenzamide
Overview
Description
N-(2-butoxyphenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Electronics
Research in the field of molecular electronics has identified molecules containing nitroamine redox centers as critical components in developing electronic devices with high on-off ratios and negative differential resistance. Such molecules demonstrate the potential for significant advancements in molecular electronic devices, showcasing the role of nitrobenzamide derivatives in this innovative area (Jia Chen et al., 1999).
Anticancer Agent Development
N-(2-butoxyphenyl)-2-nitrobenzamide derivatives have been explored for their potential as anticancer agents. For instance, HO-221, a compound with a similar nitrobenzamide structure, has shown poor water solubility and oral absorption, which poses significant challenges in drug formulation. However, advancements in particle size reduction through wet milling have demonstrated improvements in dissolution rates and bioavailability, highlighting the importance of formulation strategies in the development of nitrobenzamide-based anticancer therapies (N. Kondo et al., 1993).
Antibacterial Activity
The synthesis and characterization of metal complexes with nitrobenzamide derivatives have revealed significant antibacterial efficacy. These findings underscore the potential of nitrobenzamide compounds in developing new antibacterial agents, offering a promising avenue for addressing antibiotic resistance (S. Saeed et al., 2010).
Hypoxia-selective Cytotoxins
Nitrobenzamide derivatives have been evaluated as hypoxia-selective cytotoxins, offering a targeted approach to cancer treatment by exploiting the hypoxic conditions commonly found in solid tumors. This research underscores the potential of such compounds in developing more effective, targeted cancer therapies (B. Palmer et al., 1996).
Polymer and Materials Science
In polymer and materials science, nitrobenzamide derivatives, particularly those containing o-nitrobenzyl groups, have facilitated the development of photodegradable polymers and materials with tunable properties. This research highlights the versatility of nitrobenzamide derivatives in creating innovative materials with applications ranging from biomedical devices to environmental remediation (H Zhao et al., 2012).
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-3-12-23-16-11-7-5-9-14(16)18-17(20)13-8-4-6-10-15(13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKHIPBIRGOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.